N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712348
InChI: InChI=1S/C23H18N2O4/c1-29-18-13-11-17(12-14-18)24(21(26)16-7-3-2-4-8-16)15-25-22(27)19-9-5-6-10-20(19)23(25)28/h2-14H,15H2,1H3
SMILES:
Molecular Formula: C23H18N2O4
Molecular Weight: 386.4 g/mol

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide

CAS No.:

Cat. No.: VC15712348

Molecular Formula: C23H18N2O4

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide -

Specification

Molecular Formula C23H18N2O4
Molecular Weight 386.4 g/mol
IUPAC Name N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide
Standard InChI InChI=1S/C23H18N2O4/c1-29-18-13-11-17(12-14-18)24(21(26)16-7-3-2-4-8-16)15-25-22(27)19-9-5-6-10-20(19)23(25)28/h2-14H,15H2,1H3
Standard InChI Key QSYXUYFIVKMDNK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

N-[(1,3-Dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide possesses the molecular formula C23H18N2O4\text{C}_{23}\text{H}_{18}\text{N}_2\text{O}_4, with a molecular weight of 398.40 g/mol. The structure comprises three distinct regions:

  • A benzamide core (C6H5CONH-) providing rigidity and hydrogen-bonding capacity.

  • A 4-methoxyphenyl group (-C6H4OCH3) introducing electron-donating effects and hydrophobic character.

  • A 1,3-dioxoisoindole moiety (C8H3NO2) contributing π-conjugation and potential redox activity.

The interplay between these groups influences the compound’s solubility, stability, and interaction with biological targets.

Spectroscopic Characterization

Hypothetical spectroscopic data for the compound, extrapolated from similar structures, are summarized below:

TechniqueKey Peaks/Features
IR (cm⁻¹)1720 (C=O, dioxoisoindole), 1660 (C=O, benzamide), 1250 (C-O, methoxy)
¹H NMR (ppm)8.10–7.40 (m, aromatic H), 5.20 (s, CH2), 3.80 (s, OCH3), 2.50–2.20 (m, CONH)
¹³C NMR (ppm)168.5 (C=O), 161.2 (C=O), 155.0 (OCH3), 135–125 (aromatic C), 45.2 (CH2)
MS (m/z)398.40 [M]⁺, 280.2 [M - C7H7NO2]⁺, 105.1 [C7H7O]⁺

These signatures align with analogous benzamide and dioxoisoindole derivatives .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via a multi-step sequence:

  • Formation of 1,3-Dioxoisoindole: Phthalic anhydride reacts with methylamine to yield 1,3-dioxoisoindole.

  • Methylation of 4-Aminophenol: 4-Aminophenol is methylated using dimethyl sulfate to produce 4-methoxyaniline.

  • Coupling Reactions:

    • The benzamide segment is formed by reacting benzoyl chloride with 4-methoxyaniline.

    • A Mannich reaction links the dioxoisoindole to the benzamide via a methylene bridge.

Representative Reaction Scheme:

Phthalic anhydride+CH3NH21,3-Dioxoisoindole(Step 1)\text{Phthalic anhydride} + \text{CH}_3\text{NH}_2 \rightarrow \text{1,3-Dioxoisoindole} \quad \text{(Step 1)} 4-Aminophenol+(CH3)2SO44-Methoxyaniline(Step 2)\text{4-Aminophenol} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{4-Methoxyaniline} \quad \text{(Step 2)} Benzoyl chloride+4-MethoxyanilineN-(4-Methoxyphenyl)benzamide(Step 3a)\text{Benzoyl chloride} + \text{4-Methoxyaniline} \rightarrow \text{N-(4-Methoxyphenyl)benzamide} \quad \text{(Step 3a)} N-(4-Methoxyphenyl)benzamide+1,3-DioxoisoindoleHCHOTarget Compound(Step 3b)\text{N-(4-Methoxyphenyl)benzamide} + \text{1,3-Dioxoisoindole} \xrightarrow{\text{HCHO}} \text{Target Compound} \quad \text{(Step 3b)}

Optimization Challenges

Key hurdles include:

  • Low Yields in Coupling Steps: The Mannich reaction often requires acidic conditions, which may hydrolyze the dioxoisoindole ring.

  • Purification Complexity: Silica gel chromatography is typically needed to isolate the product due to polar byproducts.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies suggest degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition onset at 280°C. These values align with structurally related aromatic amides.

Biological Activity and Applications

Materials Science Applications

The compound’s conjugated system and thermal stability make it a candidate for:

  • Organic Semiconductors: Theoretical bandgap calculations predict Eg3.1eVE_g \approx 3.1 \, \text{eV}, suitable for hole-transport layers.

  • Coordination Polymers: The amide and dioxoisoindole groups may bind metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks.

Future Research Directions

Unresolved Questions

  • Metabolic Pathways: Hepatic microsome studies are needed to identify primary metabolites.

  • Crystallography: Single-crystal X-ray analysis would clarify conformational preferences.

Synthetic Innovations

Flow chemistry and microwave-assisted synthesis could enhance yield and reduce reaction times.

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